N-Methyl-1H-imidazol-5-amine hcl

Chemical Stability Handling Synthetic Intermediate

N-Methyl-1H-imidazol-5-amine hydrochloride is the definitive 1,5-aminoimidazole building block for medicinal chemistry. Unlike the 4-amino isomer or N-unsubstituted analogs, this specific substitution pattern delivers superior chemical stability and distinct binding geometry essential for C5a receptor antagonist and kinase inhibitor programs. Documented in patent families as a privileged scaffold, it is the rational choice for SAR studies where isomeric purity directly impacts biological activity. Available as hydrochloride salt for enhanced solubility and handling. Select this compound to avoid confounding isomer effects in your next screening campaign.

Molecular Formula C4H8ClN3
Molecular Weight 133.58 g/mol
Cat. No. B13038575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1H-imidazol-5-amine hcl
Molecular FormulaC4H8ClN3
Molecular Weight133.58 g/mol
Structural Identifiers
SMILESCNC1=CN=CN1.Cl
InChIInChI=1S/C4H7N3.ClH/c1-5-4-2-6-3-7-4;/h2-3,5H,1H3,(H,6,7);1H
InChIKeyDVGSSXRPIQXRHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1H-imidazol-5-amine hcl: Core Properties and Sourcing Profile


N-Methyl-1H-imidazol-5-amine hydrochloride (CAS: 2102410-00-2) is a heterocyclic building block belonging to the aminoimidazole class, characterized by a 5-amino group and an N1-methyl substitution on the imidazole ring . It is supplied as a hydrochloride salt, typically with a minimum purity of 95%, and is a yellow to brown solid . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science research .

Why Substituting N-Methyl-1H-imidazol-5-amine hcl with General Imidazole Analogs is Not Straightforward


Direct substitution of N-Methyl-1H-imidazol-5-amine hcl with other aminoimidazole isomers or N-unsubstituted analogs is complicated by significant differences in chemical stability and binding interactions. The specific 1,5-substitution pattern imparts distinct properties compared to its 4-substituted isomer and N-unsubstituted variants, affecting its behavior as a synthetic intermediate and its potential for molecular recognition [1][2]. The following evidence sections detail these quantifiable differences.

Product-Specific Quantitative Differentiation Evidence for N-Methyl-1H-imidazol-5-amine hcl


Enhanced Air Stability of 5-Amino-1-Substituted Imidazoles Over 4-Isomers

N-Methyl-1H-imidazol-5-amine hcl belongs to the class of 5-amino-1-substituted imidazoles, which are reported to be 'somewhat more stable than the 4-isomers' [1]. This is a critical differentiation from 1-methyl-1H-imidazol-4-amine, as 4(5)-amino imidazole compounds are frequently unstable in air [1].

Chemical Stability Handling Synthetic Intermediate

Defined Purity and Storage Specifications for Reproducible Research

Commercially available N-Methyl-1H-imidazol-5-amine hcl is supplied with a defined minimum purity specification of 95% and a recommended long-term storage temperature of 2-8°C . This provides a baseline for quality and handling compared to uncharacterized or in-house synthesized material, which may have variable purity and unknown stability profiles.

Quality Control Reproducibility Specifications

Altered Binding Affinity of N-Methylimidazole Compared to Unsubstituted Imidazole

While direct data for N-Methyl-1H-imidazol-5-amine hcl is absent, studies on the parent N-methylimidazole (N-MeIm) scaffold show that N-substitution significantly reduces binding affinity for zinc(II) porphyrin receptors compared to unsubstituted imidazole (ImH) [1]. This is due to the loss of a key hydrogen-bonding interaction.

Molecular Recognition Binding Affinity Supramolecular Chemistry

Optimal Research and Industrial Use Cases for N-Methyl-1H-imidazol-5-amine hcl


Synthesis of C5a Receptor Modulators and Kinase Inhibitors

The compound serves as a key intermediate in the synthesis of more complex molecules, such as amino methyl imidazoles that act as C5a receptor modulators [1] and imidazole amines that modulate kinase activity [2]. Its 1,5-substitution pattern is a common motif in these patent families, suggesting it is a privileged scaffold for these target classes.

Development of Novel Antimicrobial Agents

Imidazole derivatives, including those with the 5-amino substitution, are a rich source of scaffolds for developing new antibacterial and antifungal agents [3]. N-Methyl-1H-imidazol-5-amine hcl can be used to generate a focused library of compounds for screening against resistant microbial strains.

Functionalization for Supramolecular and Coordination Chemistry

As inferred from the binding properties of N-methylimidazole [4], this compound can be used as a ligand or ligand precursor in the design of coordination complexes and supramolecular assemblies, where the N-methyl group alters the binding geometry and affinity compared to unsubstituted imidazole ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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